molecular formula C10H11NO3 B8026166 1-(Cyclopropylmethoxy)-3-nitro-benzene

1-(Cyclopropylmethoxy)-3-nitro-benzene

Cat. No.: B8026166
M. Wt: 193.20 g/mol
InChI Key: WCXXWGOVYMJVPM-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethoxy)-3-nitro-benzene is an aromatic compound featuring a benzene ring substituted with a nitro (-NO₂) group at the meta-position and a cyclopropylmethoxy (-OCH₂C₃H₅) group at the para-position. The cyclopropylmethoxy moiety introduces steric bulk and conformational rigidity, while the nitro group acts as a strong electron-withdrawing group (EWG), influencing the compound’s electronic properties and reactivity.

Properties

IUPAC Name

1-(cyclopropylmethoxy)-3-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-11(13)9-2-1-3-10(6-9)14-7-8-4-5-8/h1-3,6,8H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXXWGOVYMJVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethoxy)-3-nitro-benzene typically involves the following steps:

    Nitration of Benzene: The initial step involves the nitration of benzene to form nitrobenzene. This is achieved by treating benzene with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.

    Formation of Cyclopropylmethanol: Cyclopropylmethanol is synthesized by the reaction of cyclopropylmethyl bromide with sodium hydroxide in an aqueous medium.

    Etherification: The final step involves the etherification of nitrobenzene with cyclopropylmethanol in the presence of a base such as potassium carbonate to yield 1-(Cyclopropylmethoxy)-3-nitro-benzene.

Industrial Production Methods

Industrial production of 1-(Cyclopropylmethoxy)-3-nitro-benzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethoxy)-3-nitro-benzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The cyclopropylmethoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions or amines.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: 1-(Cyclopropylmethoxy)-3-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Corresponding carbonyl compounds.

Scientific Research Applications

1-(Cyclopropylmethoxy)-3-nitro-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethoxy)-3-nitro-benzene involves its interaction with molecular targets and pathways. The nitro group can participate in redox reactions, while the cyclopropylmethoxy group can influence the compound’s binding affinity and specificity towards biological targets. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 1-(Cyclopropylmethoxy)-3-nitro-benzene and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties Applications/Relevance References
1-(Cyclopropylmethoxy)-3-nitro-benzene C₁₀H₁₁NO₃ 209.20 Nitro, Cyclopropylmethoxy High polarity (NO₂), steric hindrance (cyclopropane) Potential pharmaceutical intermediate N/A
1-Chloro-3-nitrobenzene C₆H₄ClNO₂ 157.55 Nitro, Chloro Polar, reactive (Cl as leaving group) Dye synthesis, agrochemicals
1-(3-Iodopropyl)-3-nitrobenzene C₉H₁₀INO₂ 291.09 Nitro, 3-iodopropyl Heavy atom (I), UV/fluorescence applications Industrial use (limited data)
1-(Cyclopropylmethoxy)-3-(trifluoromethyl)benzene C₁₁H₁₁F₃O 216.20 Trifluoromethyl, Cyclopropylmethoxy Lipophilic (CF₃), thermal stability Drug design, material science
1-(2-Cyclopropylethynyl)-3-methoxybenzene C₁₂H₁₂O 172.23 Methoxy, cyclopropylethynyl Conjugated alkyne (electronic modulation) Organic electronics

Electronic and Steric Effects

  • Nitro Group vs. Trifluoromethyl : The nitro group in 1-(Cyclopropylmethoxy)-3-nitro-benzene strongly deactivates the benzene ring, making it less reactive toward electrophilic substitution compared to the trifluoromethyl analog, which exhibits moderate electron withdrawal but higher lipophilicity .
  • Cyclopropylmethoxy vs. For example, 1-(2-Cyclopropylethynyl)-3-methoxybenzene () leverages its ethynyl group for conjugation, whereas the bulkier cyclopropylmethoxy may limit such applications .

Physicochemical Properties

  • Solubility : The nitro group enhances polarity, but the cyclopropylmethoxy moiety’s hydrophobicity likely reduces aqueous solubility compared to 1-Chloro-3-nitrobenzene. The trifluoromethyl analog () is markedly more lipophilic, favoring membrane permeability in drug candidates .
  • Thermal Stability : Nitro groups generally confer sensitivity to heat and shock, necessitating careful handling (e.g., 1-Chloro-3-nitrobenzene in ). The cyclopropylmethoxy group may marginally improve stability due to its rigid structure .

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